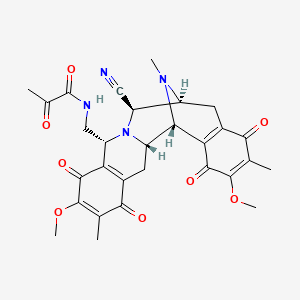

Saframycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saframycin A is a natural product found in Streptomyces lavendulae with data available.

Applications De Recherche Scientifique

Target Identification and Antiproliferative Effects

Saframycin A (SafA) is known for its potent antiproliferative effects on leukemia and tumor-derived cells. Research has identified Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a protein target for saframycins, which forms a ternary complex with saframycin-related compounds and DNA, inducing a toxic response in cells. This discovery opens up new avenues for chemotherapeutic intervention targeting GAPDH (Xing et al., 2004).

Biosynthetic Mechanism

The nonribosomal peptide synthetase SfmC is crucial in transforming dipeptidyl substrates into the complex saframycin scaffold. This involves a series of enzymatic reactions, including the reduction of peptidyl thioesters and iterative Pictet-Spengler reactions, highlighting the intricate biosynthetic mechanism of saframycin A (Koketsu et al., 2010).

Methyltransferase Activity in Biosynthesis

Saframycin MX1 biosynthesis involves the O-methyltransferase, SafC, which catalyzes the O-methylation of catechol derivatives. This finding is significant for understanding the early steps in the biosynthesis of saframycin MX1, and SafC's unique regioselectivity presents biotechnological potential (Nelson et al., 2007).

Transcriptional Response in Yeast Cells

In yeast cells sensitive to saframycin A, transcription profiling revealed that both saframycin A and its synthetic analog QAD generated nearly identical profiles, affecting genes involved in glycolysis, oxidative stress, and protein degradation. Notably, neither drug affected DNA-damage repair genes, suggesting a different mechanism of action than previously hypothesized (Plowright et al., 2002).

Gene Cluster Characterization

The biosynthetic gene cluster for saframycin A in Streptomyces lavendulae has been characterized, revealing 30 genes that encode a nonribosomal peptide synthetase system and other necessary components. This study provides insights into the tetrahydroisoquinoline biosynthesis and the feasibility of generating structurally complex analogs through combinatorial biosynthesis (Li et al., 2007).

Propriétés

Nom du produit |

Saframycin A |

|---|---|

Formule moléculaire |

C29H30N4O8 |

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |

Clé InChI |

JNEGMBHBUAJRSX-SHUHUVMISA-N |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonymes |

21-cyanosaframycin B saframycin A |

Origine du produit |

United States |

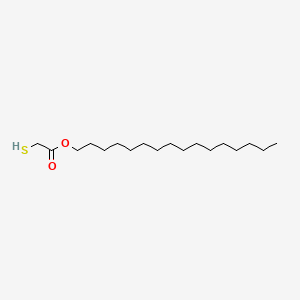

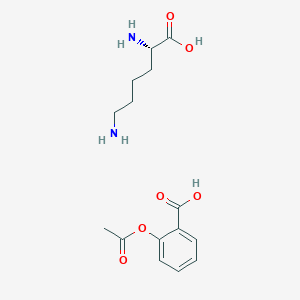

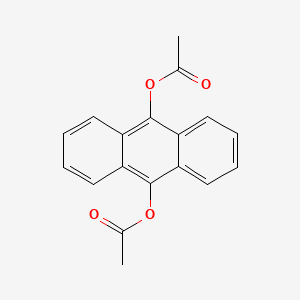

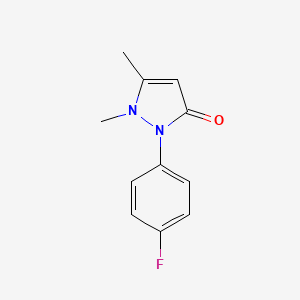

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

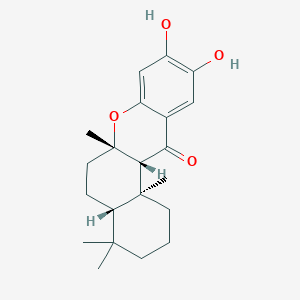

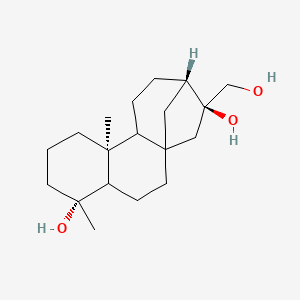

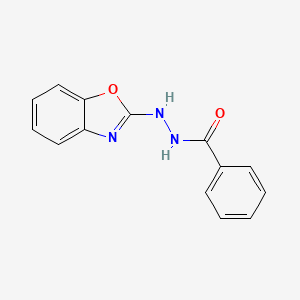

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)

![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)

![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)

![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)